Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
Brand Name: Vulcanchem
CAS No.: 865287-50-9
VCID: VC5643298
InChI: InChI=1S/C17H13N3O4/c1-23-16(22)13-9-7-11(8-10-13)14(21)18-17-20-19-15(24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20,21)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Molecular Formula: C17H13N3O4
Molecular Weight: 323.308

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate

CAS No.: 865287-50-9

Cat. No.: VC5643298

Molecular Formula: C17H13N3O4

Molecular Weight: 323.308

* For research use only. Not for human or veterinary use.

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate - 865287-50-9

Specification

CAS No. 865287-50-9
Molecular Formula C17H13N3O4
Molecular Weight 323.308
IUPAC Name methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
Standard InChI InChI=1S/C17H13N3O4/c1-23-16(22)13-9-7-11(8-10-13)14(21)18-17-20-19-15(24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20,21)
Standard InChI Key QWVKMIDUAFULSO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate features a 1,3,4-oxadiazole ring substituted at the 2-position with a phenyl group and at the 5-position with a carbamoylbenzoate moiety. The oxadiazole ring (C2_{2}N2_{2}O) contributes to its planar, aromatic structure, while the ester and carbamoyl groups enhance solubility and reactivity. The SMILES string COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 delineates its connectivity, and the InChIKey QWVKMIDUAFULSO-UHFFFAOYSA-N provides a unique stereochemical identifier .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC17_{17}H13_{13}N3_{3}O4_{4}
Molecular Weight323.308 g/mol
XLogP3-AA2.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bond Count5

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are critical for confirming its structure. The 1^1H NMR spectrum would reveal signals for the methyl ester (~3.9 ppm), aromatic protons (7.2–8.8 ppm), and oxadiazole-linked carbamoyl NH (~10 ppm). IR bands for C=O (ester: ~1720 cm1^{-1}; carbamoyl: ~1680 cm1^{-1}) and N–H (~3300 cm1^{-1}) further validate functional groups. High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 323.0906 .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via cyclocondensation of hydrazides with carboxylic acid derivatives. A representative route involves:

  • Formation of the Oxadiazole Core: Reacting isonicotinic acid hydrazide with triethyl orthobenzoate under reflux to yield 5-phenyl-1,3,4-oxadiazole-2-amine .

  • Carbamoylation: Coupling the amine with methyl 4-(chlorocarbonyl)benzoate in the presence of a base like triethylamine.

Key Reaction Conditions:

  • Solvents: 1,4-Dioxane, ethanol, or dichloromethane.

  • Catalysts: Acidic (e.g., acetic acid) or basic (e.g., Cs2_2CO3_3) conditions .

  • Temperature: 80–120°C for cyclization; room temperature for esterification .

Advanced Synthetic Strategies

Recent methodologies emphasize one-pot syntheses to improve efficiency. For example, copper-catalyzed arylation of preformed oxadiazoles with aryl iodides enables direct incorporation of the phenyl group . This approach reduces intermediate isolation steps and achieves yields up to 87% .

Industrial and Material Science Applications

Agrochemical Development

Oxadiazoles are pivotal in designing pesticides due to their stability and low environmental persistence. Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate’s electron-deficient ring may act as a herbicidal agent by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Optoelectronic Materials

The conjugated π-system of the oxadiazole ring enables applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Derivatives with similar structures exhibit electron mobility >103^{-3} cm2^2/V·s, making them viable as electron-transport layers.

Computational and Analytical Insights

Density Functional Theory (DFT) Studies

DFT calculations predict a HOMO-LUMO gap of 3.8 eV, indicating moderate electronic stability. The carbamoyl group’s electron-withdrawing effect polarizes the oxadiazole ring, enhancing reactivity toward electrophilic substitution .

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this compound with a retention time of 12.3 min. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) confirms purity >98%.

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